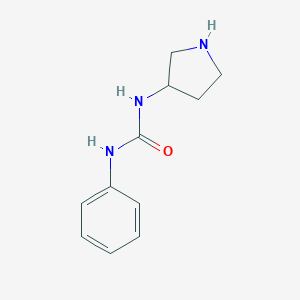
3-(1-méthyl-1H-tétrazol-5-yl)aniline
Vue d'ensemble
Description
3-(1-methyl-1H-tetrazol-5-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-methyl-1H-tetrazol-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-methyl-1H-tetrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-tetrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications médicales et pharmaceutiques
Le tétrazole et ses dérivés, dont « 3-(1-méthyl-1H-tétrazol-5-yl)aniline », jouent un rôle très important dans les applications médicales et pharmaceutiques . La synthèse des dérivés du tétrazole peut être abordée de manière respectueuse de l'environnement, comme l'utilisation de l'eau comme solvant, des conditions modérées, non toxiques, des extractions faciles, une installation facile, un faible coût, etc., avec des rendements bons à excellents .
Activité biologique, synthèse et docking moléculaire
Le composé peut être utilisé pour étudier la taille, la forme, la distribution des charges, la polarité, les liaisons hydrogène et les interactions hydrophobes à la fois du ligand (médicament) et du récepteur (site cible) . Cela le rend précieux dans le domaine de la conception et de la découverte de médicaments.
Activité antibactérienne
Les tétrazoles ont montré un large éventail d'activités biologiques, y compris l'activité antibactérienne . Cela fait de « this compound » un candidat potentiel pour le développement de nouveaux médicaments antibactériens.
Activité antifongique
En plus des propriétés antibactériennes, les tétrazoles présentent également des activités antifongiques . Cela suggère que « this compound » pourrait être utilisée dans le développement de médicaments antifongiques.
Activité analgésique
Les tétrazoles, dont « this compound », ont été trouvés posséder des propriétés analgésiques (soulageant la douleur) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les tétrazoles ont été trouvés posséder des propriétés anti-inflammatoires . Cela suggère que « this compound » pourrait être utilisée dans le développement de nouveaux médicaments anti-inflammatoires.
Utilisation en chimie des matériaux
Les tétrazoles sont actuellement d'intérêt en raison de leurs applications diverses, principalement dans le domaine de la chimie des matériaux . L'hétérocycle riche en azote des tétrazoles, dont « this compound », possède à la fois des propriétés donatrices et acceptrices d'électrons .
Utilisation dans les matériaux énergétiques
La combinaison de fragments structurels énergétiques supérieurs est une voie réalisable pour concevoir de nouveaux matériaux énergétiques
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .
Mécanisme D'action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to the bioisostere of the carboxylate group .
Mode of Action
Tetrazole derivatives can form hydrogen bonds with biological targets, which may influence the activity of these targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Some tetrazole derivatives have been reported to exhibit antibacterial activity .
Propriétés
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-12-2 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

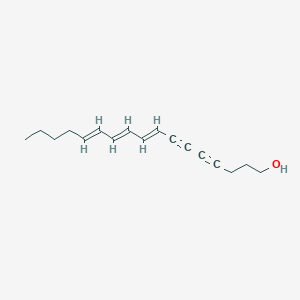
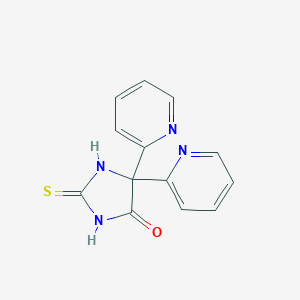
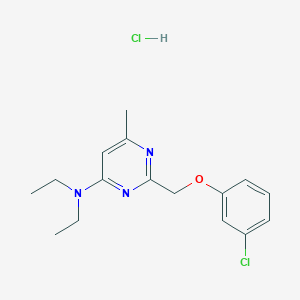
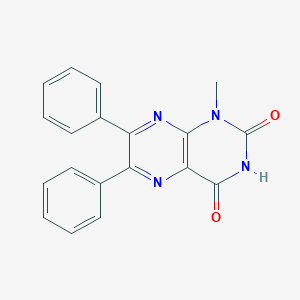
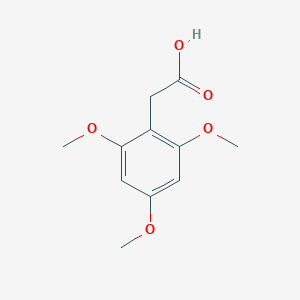
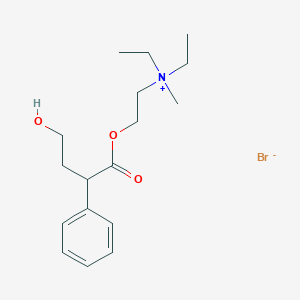
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

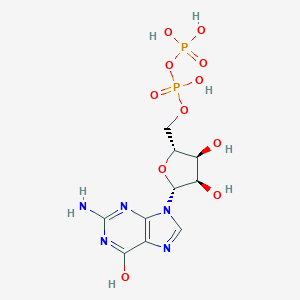
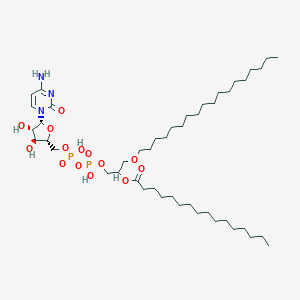
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)


